Methyl 4-aminobenzoate

Description

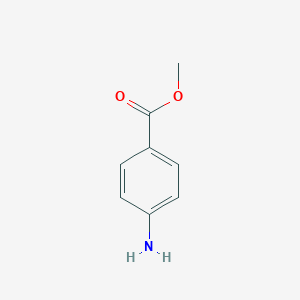

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXXNPOYQCLXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63450-84-0 (hydrochloride), 83763-44-4 (sulfate (2:1)) | |

| Record name | Methyl 4-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060704 | |

| Record name | Benzoic acid, 4-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-45-4 | |

| Record name | Methyl 4-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-aminobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-aminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC4GA4E73E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-aminobenzoate: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and key applications of Methyl 4-aminobenzoate (B8803810). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis and purification are provided.

Core Properties of Methyl 4-aminobenzoate

This compound, also known as methyl p-aminobenzoate, is a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2] Its bifunctional nature, possessing both an amine and a methyl ester group, allows for a wide range of chemical modifications.[3]

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

| CAS Number | 619-45-4 | [4] |

| Appearance | White to beige crystalline powder or crystals | [1] |

| Melting Point | 110-114 °C | [5] |

| Boiling Point | ~273 °C (rough estimate) | [6] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [2] |

| pKa | 2.5 (for the protonated amine) | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are outlined below.

| Spectroscopy | Key Peaks / Chemical Shifts | References |

| ¹H NMR (CDCl₃) | δ ~3.8 ppm (s, 3H, -OCH₃), ~4.0 ppm (br s, 2H, -NH₂), ~6.6 ppm (d, 2H, Ar-H), ~7.8 ppm (d, 2H, Ar-H) | [8][9] |

| ¹³C NMR (CDCl₃) | δ ~51.5, 113.7, 119.7, 131.5, 151.0, 166.8 ppm | [8][10] |

| IR (KBr, cm⁻¹) | ~3430, 3350 (N-H stretching), ~1680 (C=O stretching), ~1600, 1510 (C=C stretching), ~1280, 1170 (C-O stretching) | [4][11] |

| Mass Spectrum (EI) | m/z 151 (M+), 120, 92, 65 | [4][12] |

Synthesis and Purification

The most common and practical laboratory synthesis of this compound is through the Fischer esterification of 4-aminobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 4-aminobenzoic acid and methanol (B129727), using sulfuric acid as a catalyst.

Materials and Reagents:

-

4-aminobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

-

While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. A precipitate of the aminobenzoic acid salt may form.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.[13]

-

Continue refluxing for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[13][14]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice water.

-

Slowly neutralize the acidic solution by adding a 10% sodium carbonate solution portion-wise until the pH is approximately 8. Be cautious as gas evolution (CO₂) will occur.[13]

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining salts.

-

Dry the purified product, for instance, in a vacuum oven at a moderate temperature.

Experimental Protocol: Purification by Recrystallization

This protocol describes the purification of crude this compound using ethanol (B145695) as the solvent.

Materials and Reagents:

-

Crude this compound

-

Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to just dissolve the solid completely.[15]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If charcoal was added, perform a hot filtration to remove it.

-

Allow the clear filtrate to cool slowly to room temperature to allow for the formation of crystals.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the surface.[15]

-

Dry the crystals to obtain pure this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of more complex molecules.[1][2]

-

Pharmaceutical Synthesis: It is a crucial building block for several active pharmaceutical ingredients (APIs). For instance, a structurally related compound, methyl 3-amino-4-methylbenzoate, is a precursor in the synthesis of the tyrosine kinase inhibitors Nilotinib and Imatinib, which are used in cancer therapy.[3]

-

Dye Intermediate: It serves as a precursor in the manufacturing of various dyes.[2]

-

Organic Synthesis: It is used in the synthesis of guanidine (B92328) alkaloids like (±)-martinelline and (±)-martinellic acid.[5]

-

Research on Biological Activity: Derivatives of this compound have been studied for their inhibitory effects on enzymes such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), which are involved in cellular detoxification and antioxidant systems.[16]

Visualized Workflows

Synthesis of this compound via Fischer Esterification

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4] For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 619-45-4 [sigmaaldrich.com]

- 6. This compound | 619-45-4 [chemicalbook.com]

- 7. This compound hydrochloride | 63450-84-0 | NCA45084 [biosynth.com]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(619-45-4) 13C NMR [m.chemicalbook.com]

- 11. This compound(619-45-4) IR Spectrum [chemicalbook.com]

- 12. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Structure-Activity Relationship of this compound Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 4-Aminobenzoate from Methyl p-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-aminobenzoate (B8803810), a crucial intermediate in the pharmaceutical and dye industries, through the reduction of methyl p-nitrobenzoate. This document details various established reduction methodologies, offering a comparative analysis of their reaction conditions and efficiencies. Furthermore, it provides detailed experimental protocols and essential physicochemical data for the compounds involved.

Introduction

The conversion of a nitro aromatic compound to an aromatic amine is a fundamental transformation in organic synthesis. Methyl 4-aminobenzoate is a valuable building block, and its synthesis from the readily available methyl p-nitrobenzoate is a common and important industrial process. The core of this transformation lies in the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This guide explores three prevalent methods for this reduction: catalytic hydrogenation, reduction with iron metal in the presence of an acid or salt, and reduction using tin(II) chloride. Each method presents its own set of advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis, purification, and characterization.

Table 1: Physicochemical Data of Key Compounds

| Property | Methyl p-Nitrobenzoate | This compound |

| Molecular Formula | C₈H₇NO₄ | C₈H₉NO₂ |

| Molecular Weight | 181.15 g/mol | 151.16 g/mol |

| Appearance | White to yellowish crystalline powder | White to beige crystalline powder or crystals |

| Melting Point | 94-96 °C | 110-113 °C |

| Boiling Point | 279 °C | 176-177 °C at 13 mmHg |

| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, and hot methanol (B129727). | Sparingly soluble in water; soluble in ethanol and ether.[1] |

| CAS Number | 619-50-1 | 619-45-4 |

Comparative Analysis of Synthesis Methods

The choice of reduction method often depends on factors such as the scale of the reaction, the availability of reagents and equipment, and the desired purity of the final product. The following table summarizes the key quantitative data for the three discussed methods.

Table 2: Comparison of Reduction Methods for the Synthesis of this compound

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >95 |

| Iron Reduction | Iron powder, NH₄Cl | Ethanol/Water | Reflux | 2-4 | ~90 (adapted) |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | 50-70 | 1-3 | >90 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from methyl p-nitrobenzoate using the three different reduction methods.

Method 1: Catalytic Hydrogenation

This method is highly efficient and clean, typically providing a high yield of the pure product. However, it requires specialized hydrogenation equipment.

Materials:

-

Methyl p-nitrobenzoate

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite® or other filter aid

Procedure:

-

In a suitable pressure vessel, dissolve methyl p-nitrobenzoate (e.g., 5.0 g, 27.6 mmol) in methanol (50-100 mL).

-

Carefully add 10% Pd/C catalyst (0.1 to 0.5 g) to the solution.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

-

Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified further by recrystallization.

Method 2: Reduction with Iron and Ammonium (B1175870) Chloride

This method is a classic and cost-effective way to reduce nitroarenes. The following protocol is adapted from a procedure for the reduction of ethyl 4-nitrobenzoate.[2]

Materials:

-

Methyl p-nitrobenzoate

-

Iron powder (fine grade)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl p-nitrobenzoate (e.g., 5.0 g, 27.6 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

-

Add ammonium chloride (e.g., 14.8 g, 276 mmol) to the suspension.

-

Add iron powder (e.g., 7.7 g, 138 mmol) to the mixture.

-

Heat the resulting mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization.

Method 3: Reduction with Tin(II) Chloride Dihydrate

This method is generally effective and proceeds under mild conditions.

Materials:

-

Methyl p-nitrobenzoate

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Ice

Procedure:

-

In a round-bottom flask, dissolve methyl p-nitrobenzoate (e.g., 5.0 g, 27.6 mmol) in ethanol (75-125 mL).

-

Add stannous chloride dihydrate (e.g., 18.7 g, 82.8 mmol) to the solution in portions. The reaction may be exothermic.

-

Stir the mixture at 50-70°C for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water (200 mL).

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization.

Purification by Recrystallization

The crude this compound obtained from any of the above methods can be purified by recrystallization.[3]

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethanol and water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or an ethanol/water mixture) to just dissolve the solid completely.

-

If the solution is colored, you can add a small amount of activated charcoal and heat the mixture for a few minutes before performing a hot filtration.

-

Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with a small amount of ice-cold solvent.

-

Dry the crystals, for instance, in a vacuum oven at a moderate temperature, until a constant weight is achieved.

Visualizing the Workflow and Reaction

To provide a clear visual representation of the process, the following diagrams have been generated using Graphviz.

Conclusion

The synthesis of this compound from methyl p-nitrobenzoate can be effectively achieved through several reduction methods. Catalytic hydrogenation offers high yields and purity but requires specialized equipment. Reductions using iron or tin(II) chloride are viable alternatives that can be performed in standard laboratory settings. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and available resources. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Fischer Esterification of 4-Aminobenzoic Acid and Methanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Fischer esterification of 4-aminobenzoic acid with methanol (B129727) to synthesize methyl 4-aminobenzoate (B8803810). This reaction is a fundamental process in organic synthesis, with the product being a key intermediate in the pharmaceutical and dye industries. This guide details the reaction mechanism, provides consolidated experimental protocols, and presents available quantitative data to inform laboratory practice and process optimization.

Introduction

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The synthesis of methyl 4-aminobenzoate from 4-aminobenzoic acid and methanol is a prime example of this reversible reaction. Due to the presence of the amino group, which can be protonated by the acid catalyst, specific considerations in the reaction workup are necessary. Understanding the nuances of this reaction is crucial for maximizing yield and purity, which is of particular importance in drug development and industrial applications where efficiency and product quality are paramount.

Reaction Mechanism

The Fischer esterification of 4-aminobenzoic acid with methanol proceeds through a series of equilibrium steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the methanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 4-aminobenzoate (B8803810) (CAS 619-45-4)

This technical guide provides a comprehensive overview of Methyl 4-aminobenzoate (CAS 619-45-4), a pivotal chemical intermediate in various scientific and industrial applications. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in organic synthesis and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is characterized by the presence of both an amino group and a methyl ester group attached to a benzene (B151609) ring.[1] This bifunctional nature makes it a versatile building block in organic chemistry. It is soluble in organic solvents like alcohol and ether, but only slightly soluble in water.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 619-45-4 | [4][5] |

| Molecular Formula | C₈H₉NO₂ | [1][4] |

| Molecular Weight | 151.16 g/mol | [4][5] |

| Appearance | White to cream crystals or powder | [1][6][7] |

| Melting Point | 110-111 °C | [2][4] |

| Boiling Point | 299.2 °C (estimated) | [8] |

| Water Solubility | 3.82 g/L | [9] |

| logP (o/w) | 1.370 | [8] |

| pKa | 2.5 (for hydrochloride salt) |[10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|---|---|

| ¹H NMR | CDCl₃ | 7.85 (d, J=8.7 Hz, 2H) | Ar-H (ortho to -COOCH₃) | [11] |

| 6.65 (d, J=8.7 Hz, 2H) | Ar-H (ortho to -NH₂) | [11] | ||

| 4.08 (s, 2H) | -NH₂ | [11] | ||

| 3.87 (s, 3H) | -OCH₃ | [11] | ||

| ¹³C NMR | CDCl₃ | 167.3 | C=O (ester) | [11] |

| 150.9 | C-NH₂ | [11] | ||

| 131.7 | Ar-CH (ortho to -COOCH₃) | [11] | ||

| 119.0 | C-COOCH₃ | [11] | ||

| 113.9 | Ar-CH (ortho to -NH₂) | [11] | ||

| 51.7 | -OCH₃ | [11] | ||

| IR | KBr Wafer | 3406, 3300-3500 (approx.) | N-H stretching (amine) | [5][11] |

| | | 1647 | C=O stretching (ester) |[11] |

Synthesis and Purification

The most common laboratory synthesis of this compound is the Fischer esterification of 4-aminobenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[11][12][13] Another documented method involves the reduction of methyl p-nitrobenzoate.[14]

Caption: Synthesis workflow for this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 4-aminobenzoic acid and methanol.

Materials:

-

4-Aminobenzoic acid (PABA)[11]

-

Methanol (MeOH), anhydrous[11]

-

10% Sodium Carbonate (Na₂CO₃) solution[12]

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of methanol (e.g., 5.42 g of PABA in 30 mL of methanol).[11]

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid dropwise to the mixture.[11][12] A precipitate of the aminobenzoic acid hydrogen sulfate (B86663) salt may form.[15]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[11][12] Continue refluxing for several hours (e.g., 6 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[11] The initial precipitate should dissolve as the reaction progresses.[12]

-

Workup - Quenching and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature.[12] Pour the cooled mixture into a beaker containing ice water.[12]

-

Precipitation: Slowly add a 10% sodium carbonate solution dropwise to the aqueous mixture while stirring.[12] Continue adding the basic solution until the evolution of CO₂ gas ceases and the pH of the solution is neutral or slightly basic (pH ~8).[12] The neutralization of the acid catalyst and the deprotonation of the product's amino group will cause the crude this compound to precipitate out of the solution.[15][16]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration.[12] Wash the collected solid several times with cold water to remove any remaining salts and impurities.[12]

-

Drying: Dry the purified product, for instance, by pulling a vacuum on the filter for an extended period or in a drying oven at a moderate temperature.[12] The final product should be a white to beige crystalline solid.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds and active pharmaceutical ingredients (APIs).

-

Pharmaceutical Synthesis: It is a key building block for guanidine (B92328) alkaloids such as (±)-martinelline and (±)-martinellic acid.[2][3] Furthermore, its structural analogue, Methyl 3-amino-4-methylbenzoate, is a critical precursor in the synthesis of potent tyrosine kinase inhibitors like Nilotinib and Imatinib, which are used in cancer therapy.[17]

-

UV Absorbers: The compound is used in the cosmetics industry in formulations for sunscreens and skin care products due to its ability to absorb UV radiation.[18] It is also a precursor for more complex UV absorbers like UVT-150.[14]

-

Dye Intermediate: It serves as an intermediate in the manufacturing of various dyes.[2][18]

-

Materials Science: It is used to synthesize fluorescent materials for the detection of zinc ions and in the production of aromatic end amino polyethers.[14]

Caption: Role of a this compound analogue in drug synthesis pathways.

Biological Activity and Toxicology

While this compound itself is primarily used as a chemical intermediate, its derivatives have been investigated for biological activity. Recent studies have explored the potential inhibitory effects of its derivatives on glutathione-related enzymes like glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), which are involved in cellular detoxification and antioxidant defense systems.[19] The compound has also been noted to exhibit mild antibacterial activity.[1]

Safety data indicates that this compound can cause skin and eye irritation and may lead to respiratory irritation upon inhalation.[5][6]

Table 3: Hazard Identification for this compound

| Hazard Statement | GHS Classification | Source(s) |

|---|---|---|

| H315 | Causes skin irritation | [5][6] |

| H319 | Causes serious eye irritation | [5][6] |

| H335 | May cause respiratory irritation |[5][6] |

There is currently no data identifying the compound as a probable or confirmed human carcinogen by IARC.[9][20] As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[6]

References

- 1. CAS 619-45-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 619-45-4 [chemicalbook.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-アミノ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, 619-45-4 [thegoodscentscompany.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. prezi.com [prezi.com]

- 14. Page loading... [guidechem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sciencemadness Discussion Board - this compound synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. benchchem.com [benchchem.com]

- 18. Page loading... [guidechem.com]

- 19. Structure-Activity Relationship of this compound Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

physical and chemical properties of Methyl 4-aminobenzoate

An In-depth Technical Guide to Methyl 4-aminobenzoate (B8803810)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobenzoate, also known as methyl para-aminobenzoate or methyl p-aminobenzoate, is an organic compound with the chemical formula C₈H₉NO₂. It is the methyl ester of 4-aminobenzoic acid. This compound serves as a crucial intermediate in various organic syntheses, including pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] Its bifunctional nature, containing both an amino group and an ester group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and key chemical reactions relevant to research and development.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as white to light yellow or beige crystals or crystalline powder.[2][3][4][5] It is stable under normal storage conditions, though it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[1][2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [2][5] |

| Molecular Weight | 151.16 g/mol | [2][3][6] |

| Appearance | White to beige crystalline powder | [2][3][4] |

| Melting Point | 110-114 °C | [1][3][7] |

| Boiling Point | ~273.17 °C (estimate) | [3][8] |

| Density | ~1.202 g/cm³ (estimate) | [3][8] |

| Water Solubility | 3.82 g/L | [2][3][9] |

| Other Solubilities | Soluble in alcohol and ether | [1][2][3][5] |

| pKa | 2.38 (for the protonated amino group, at 25 °C) | [2][3][5] |

| Refractive Index | ~1.581 (estimate) | [3][5][8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectrum | Characteristic Peaks |

| ¹H NMR | The proton NMR spectrum typically shows a singlet for the methyl protons (-OCH₃) at approximately 3.8 ppm, a broad singlet for the amine protons (-NH₂) around 4.1 ppm (which can vary), and two doublets in the aromatic region (approximately 6.6 ppm and 7.8 ppm) corresponding to the para-substituted benzene (B151609) ring.[10] |

| ¹³C NMR | The carbon NMR spectrum will show signals for the methyl carbon (~52 ppm), the aromatic carbons (in the range of 113-152 ppm), and the carbonyl carbon of the ester group (~167 ppm). |

| IR | The infrared spectrum displays characteristic absorption bands. These include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester (around 1700 cm⁻¹), C-O stretching (around 1280 cm⁻¹), and C-N stretching (around 1170 cm⁻¹).[6] |

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of this compound.

Synthesis via Fischer Esterification

This is a common laboratory method for preparing this compound from 4-aminobenzoic acid and methanol (B129727), using a strong acid catalyst.[10][11]

Materials:

-

4-Aminobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Deionized Water

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Buchner funnel, filter paper.

Procedure:

-

Dissolve 4-aminobenzoic acid in an excess of methanol in a round-bottom flask.[10][11]

-

Carefully and slowly add concentrated sulfuric acid to the solution while stirring.[10][11]

-

Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[10][11]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Neutralize the remaining acidic solution by carefully adding it to a beaker containing a 5% sodium bicarbonate solution. The product will precipitate out of the solution.[11]

-

Continue adding bicarbonate solution until the evolution of CO₂ gas ceases, ensuring the solution is neutral or slightly basic (pH ~8).[11]

-

Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the purified this compound product. The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Characterization Protocols

Melting Point Determination:

-

Place a small, finely powdered sample of the dried product into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (110 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Spectroscopic Analysis (General):

-

NMR Spectroscopy: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra using a standard NMR spectrometer.

-

IR Spectroscopy: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Obtain the spectrum using an FTIR spectrometer.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two functional groups: the aromatic amine and the methyl ester.

-

Amine Group Reactions: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. For example, it reacts with 2-acetylamino-benzoic acid to prepare 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester.[1][3]

-

Ester Group Reactions: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols.

-

Aromatic Ring Reactions: The amino group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, reactions are often complex due to the reactivity of the amine itself.

-

Applications in Synthesis: It is a key building block in the synthesis of more complex molecules. A notable application is its use in a hetero Diels-Alder reaction to synthesize guanidine (B92328) alkaloids like (±)-martinelline.[1][3][8] It also serves as a dye intermediate.[1][2]

Safety and Handling

This compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][12][13][14] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation of the powder.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure adequate ventilation.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][12]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.[9][13]

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 619-45-4 [m.chemicalbook.com]

- 4. This compound | 619-45-4 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 619-45-4 [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Sciencemadness Discussion Board - this compound synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. This compound | 619-45-4 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methyl 4-Aminobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of methyl 4-aminobenzoate (B8803810), a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Understanding its solubility in different organic solvents is crucial for process design, purification, and formulation development.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of two polymorphic forms (FI and FII) of ethyl 4-aminobenzoate in eight organic solvents at various temperatures, as determined by a gravimetric method.[1] This data provides a strong indication of the expected solubility trends for methyl 4-aminobenzoate in these solvent systems.

Table 1: Mole Fraction Solubility (x) of Ethyl 4-Aminobenzoate (Form I) in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | 1,4-Dioxane (B91453) | Acetone | Ethyl Acetate | Chloroform | Acetonitrile | Methanol (B129727) | n-Butanol | Toluene (B28343) |

| 278.15 | 0.198 | 0.165 | 0.132 | 0.089 | 0.065 | 0.045 | 0.031 | 0.018 |

| 283.15 | 0.235 | 0.198 | 0.159 | 0.109 | 0.080 | 0.056 | 0.039 | 0.023 |

| 288.15 | 0.278 | 0.236 | 0.190 | 0.133 | 0.097 | 0.069 | 0.048 | 0.029 |

| 293.15 | 0.328 | 0.280 | 0.226 | 0.161 | 0.118 | 0.085 | 0.060 | 0.036 |

| 298.15 | 0.386 | 0.331 | 0.268 | 0.194 | 0.143 | 0.104 | 0.074 | 0.045 |

| 303.15 | 0.453 | 0.389 | 0.317 | 0.233 | 0.172 | 0.126 | 0.091 | 0.056 |

| 308.15 | 0.530 | 0.456 | 0.374 | 0.278 | 0.206 | 0.152 | 0.111 | 0.069 |

| 313.15 | 0.618 | 0.533 | 0.439 | 0.330 | 0.246 | 0.183 | 0.135 | 0.085 |

| 318.15 | 0.718 | 0.621 | 0.514 | 0.390 | 0.292 | 0.218 | 0.163 | 0.104 |

| 323.15 | 0.832 | 0.721 | 0.599 | 0.458 | 0.345 | 0.259 | 0.196 | 0.126 |

Table 2: Mole Fraction Solubility (x) of Ethyl 4-Aminobenzoate (Form II) in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | 1,4-Dioxane | Acetone | Ethyl Acetate | Chloroform | Acetonitrile | Methanol | n-Butanol | Toluene |

| 303.15 | 0.435 | 0.376 | 0.306 | 0.226 | 0.166 | 0.122 | 0.088 | 0.054 |

| 308.15 | 0.509 | 0.441 | 0.361 | 0.268 | 0.199 | 0.147 | 0.107 | 0.067 |

| 313.15 | 0.594 | 0.515 | 0.424 | 0.318 | 0.237 | 0.176 | 0.130 | 0.082 |

| 318.15 | 0.690 | 0.600 | 0.495 | 0.375 | 0.281 | 0.210 | 0.157 | 0.100 |

| 323.15 | 0.798 | 0.696 | 0.576 | 0.440 | 0.332 | 0.250 | 0.188 | 0.121 |

Experimental Protocols

The following is a detailed methodology for the gravimetric determination of solubility, adapted from the study on ethyl 4-aminobenzoate.[1] This method is highly suitable for determining the solubility of this compound.

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol (B145695), acetone, ethyl acetate, toluene, etc.)

-

Apparatus:

-

Thermostatic water bath with temperature control (±0.1 K)

-

Isothermal mechanical shaker

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

-

Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Place the vials in an isothermal mechanical shaker set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of excess solid should be visually confirmed.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the solid particles to settle. Carefully withdraw a sample of the supernatant using a pre-heated syringe and immediately filter it through a syringe filter into a pre-weighed container. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Gravimetric Analysis: Determine the mass of the collected filtrate. Evaporate the solvent from the filtrate in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dissolved this compound

-

M_solute is the molar mass of this compound (151.16 g/mol )

-

m_solvent is the mass of the solvent

-

M_solvent is the molar mass of the solvent

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

General Solubility Characteristics

Based on available qualitative data and the quantitative data for its ethyl ester analog, the solubility of this compound in organic solvents can be summarized as follows:

-

High Solubility: Generally, this compound is expected to exhibit high solubility in polar aprotic solvents like 1,4-dioxane and acetone, as well as in esters such as ethyl acetate.[1][2]

-

Moderate Solubility: Alcohols such as methanol and ethanol are good solvents for this compound.[2] The solubility in alcohols tends to increase with temperature.

-

Lower Solubility: The solubility is expected to be lower in less polar solvents like toluene and in more structured solvents like longer-chain alcohols (e.g., n-butanol).[1]

-

Slightly Soluble in Water: this compound has low solubility in water.[2]

The solubility is a result of the interplay between the polar amino and ester functional groups, which can engage in hydrogen bonding with protic solvents, and the nonpolar benzene (B151609) ring, which favors interactions with less polar solvents.

Conclusion

This technical guide provides a thorough understanding of the solubility of this compound in organic solvents, a critical parameter for its application in research and industry. While direct quantitative data for the methyl ester is scarce, the provided data for the closely related ethyl 4-aminobenzoate serves as a reliable and informative proxy. The detailed experimental protocol for gravimetric solubility determination offers a robust method for researchers to generate specific data for their systems of interest. The presented information should aid in solvent selection, process optimization, and the development of formulations containing this compound.

References

A Technical Guide to the Physicochemical and Spectral Properties of Methyl 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectral characteristics of methyl 4-aminobenzoate (B8803810) (C₈H₉NO₂), a key intermediate in organic synthesis. The following sections detail its melting point, comprehensive spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analytical techniques.

Physicochemical Properties

Methyl 4-aminobenzoate is a white to light yellow crystalline solid. Its key physical property is summarized below.

Table 1: Melting Point of this compound

| Property | Value (°C) |

| Melting Point | 110 - 115 |

| The melting point is a range compiled from multiple sources, which report values such as 110-114°C, 111-115°C[1], 110-113°C[2][3], and 110-111°C[4]. |

Spectral Data

The following tables summarize the key spectral data for the characterization of this compound.

Table 2: Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3435, 3350 | N-H stretching (amine) |

| 1680 | C=O stretching (ester) |

| 1605, 1515 | C=C stretching (aromatic) |

| 1280 | C-O stretching (ester) |

| 1175 | C-N stretching |

| 845 | p-disubstituted benzene |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | Doublet (d) | 2H | Aromatic (Ha) |

| 6.65 | Doublet (d) | 2H | Aromatic (Hb) |

| 4.10 (approx.) | Broad Singlet (br s) | 2H | -NH₂ |

| 3.85 | Singlet (s) | 3H | -OCH₃ |

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 167.1 | C=O (ester) |

| 151.0 | C-NH₂ (aromatic) |

| 131.5 | CH (aromatic) |

| 119.7 | C-C=O (aromatic) |

| 113.7 | CH (aromatic) |

| 51.8 | -OCH₃ |

Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 120 | Base Peak (100%) | [M-OCH₃]⁺ |

| 92 | Moderate | [M-COOCH₃]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus with a heated metal block.[4][5]

-

Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface.[2][3]

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[2][5]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.[3] The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[5]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range.[5]

Infrared (IR) Spectroscopy (KBr Pellet Method)

This technique is used to obtain the infrared spectrum of a solid sample by dispersing it in a solid matrix that is transparent to infrared radiation.[1]

-

Sample and KBr Preparation: Approximately 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) are combined.[6] Both the sample and KBr should be thoroughly dried to avoid moisture interference in the spectrum.[1][7]

-

Grinding and Mixing: The mixture is ground to a fine, homogeneous powder using an agate mortar and pestle.[1][6]

-

Pellet Formation: The powdered mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a small, transparent disc.[1][7]

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for correction.[6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

-

Sample Preparation: For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For the less sensitive ¹³C NMR, a more concentrated solution is typically prepared.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any solid impurities that could affect the magnetic field homogeneity.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is set to lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[8]

-

Data Acquisition: The appropriate acquisition parameters (e.g., pulse sequence, number of scans) are set for either ¹H or ¹³C NMR, and the spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal reference standard.[9]

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as acetone (B3395972) or dichloromethane.[10][11]

-

Injection: A small volume of the sample solution is injected into the gas chromatograph.[12] The high temperature of the injection port vaporizes the sample.[11]

-

Chromatographic Separation: An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[12][13]

-

Ionization and Fragmentation: As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV), which causes them to ionize and fragment.[14]

-

Mass Analysis and Detection: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.[14]

Visualizations

The following diagram illustrates a typical workflow for the analytical characterization of a chemical compound like this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. byjus.com [byjus.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. shimadzu.com [shimadzu.com]

- 7. azom.com [azom.com]

- 8. books.rsc.org [books.rsc.org]

- 9. rsc.org [rsc.org]

- 10. memphis.edu [memphis.edu]

- 11. Sample preparation GC-MS [scioninstruments.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. tsapps.nist.gov [tsapps.nist.gov]

Methyl 4-aminobenzoate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobenzoate (B8803810), an important organic chemical intermediate, is a versatile building block in the synthesis of a wide array of pharmaceuticals, dyes, and other complex organic molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in various fields, particularly in drug development. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

Methyl 4-aminobenzoate, also known as methyl para-aminobenzoate, is a white to beige crystalline powder.[2][3] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and ether.[3][4][5] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [3][6] |

| CAS Number | 619-45-4 | [3] |

| Melting Point | 110-113 °C | [3][7] |

| Boiling Point | 273.17 °C (estimate) | [2][3] |

| Appearance | White to beige crystals or crystalline powder | [2][3] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water | [3][5][8] |

| pKa | 2.38 (+1) at 25°C | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectroscopic features.

| Spectroscopic Technique | Key Data and Observations | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.85 (d, J = 9 Hz, 2H), 6.63 (d, J = 9 Hz, 2H), 4.31 (q, J = 7 Hz, 2H, for ethyl ester), 4.04 (brs, 2H, NH₂), 3.87 (s, 3H, CH₃), 1.36 (t, J = 6 Hz, 3H, for ethyl ester) | [9] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 167.0, 152.3, 131.4, 121.7, 115.9, 51.7 | [9] |

| Infrared (IR) | 3424, 3345, 3224, 1685, 1636, 1598, 1515 cm⁻¹ | [10] |

| Mass Spectrometry (MS) | m/z: 165 (for ethyl ester), 151 (for methyl ester) | [11] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the Fischer esterification of 4-aminobenzoic acid and the reduction of methyl p-nitrobenzoate.

Fischer Esterification of 4-Aminobenzoic Acid

This method involves the reaction of 4-aminobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid.[12][13]

Materials:

-

4-Aminobenzoic acid

-

Methanol (anhydrous)[13]

-

Concentrated Sulfuric Acid (H₂SO₄)[13]

-

5% Sodium Bicarbonate (NaHCO₃) solution or 10% Sodium Carbonate (Na₂CO₃) solution[12][14]

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.[13]

-

With stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the mixture. A precipitate of the aminobenzoic acid salt may form.[13][14]

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The precipitate should dissolve as the reaction progresses.[9][12]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[9][13]

-

Pour the cooled reaction mixture into ice water.[14]

-

Slowly neutralize the acidic mixture by adding a 5-10% solution of sodium bicarbonate or sodium carbonate until the evolution of CO₂ gas ceases and the pH is approximately 8.[12][14]

-

The product, this compound, will precipitate out of the solution as a white solid.[12]

-

Collect the precipitate by vacuum filtration and wash it with cold water.[14]

-

Dry the product to obtain the final pure compound.[12]

Reduction of Methyl p-Nitrobenzoate

Another common method is the reduction of the nitro group of methyl p-nitrobenzoate. This can be achieved using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation.[1][4]

Materials:

-

Methyl p-nitrobenzoate

-

Iron powder

-

Hydrochloric acid (HCl) or Acetic Acid

-

Ethanol (solvent)

Procedure:

-

To a mixture of hydrochloric acid, iron powder, and water, add methyl p-nitrobenzoate.[4]

-

Heat the mixture to a gentle boil for approximately 30 minutes.[4]

-

After the reaction is complete, cool the mixture and make it alkaline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Applications as a Chemical Intermediate

This compound is a key intermediate in the synthesis of a variety of organic compounds.[1][5]

-

Pharmaceuticals: It serves as a building block for the synthesis of various drugs, including local anesthetics (though its ethyl ester, benzocaine, is more common) and other therapeutic agents.[4] It is used in the synthesis of guanidine (B92328) alkaloids like (±)-martinelline and (±)-martinellic acid.[3][5]

-

Dyes: It acts as an intermediate in the production of various dyes.[2][5]

-

UV Absorbers: It is used in the preparation of UV absorbers, such as UVT-150.[1]

-

Polymers: It can be used in the synthesis of aromatic end amino polyethers through an ester exchange reaction.[1]

-

Fluorescent Materials: It is a raw material for preparing fluorescent materials for zinc ion detection.[1]

Experimental and Synthesis Workflows

To provide a clearer understanding of the synthesis process, the following diagrams illustrate the key workflows.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Caption: Reduction of Methyl p-Nitrobenzoate Workflow for Synthesis.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[2][15] It may be harmful if inhaled, in contact with skin, or if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this chemical.[7][15] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]

Conclusion

This compound is a fundamentally important intermediate in organic synthesis with broad applications in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development. This guide provides a consolidated resource of technical information to aid scientists and researchers in their work with this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 619-45-4 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 619-45-4 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scribd.com [scribd.com]

- 12. Sciencemadness Discussion Board - this compound synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Discovery and History of p-Aminobenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of p-aminobenzoic acid (PABA) esters, a class of compounds that revolutionized local anesthesia. This document provides a comprehensive overview of their synthesis, mechanism of action, and the key scientific milestones that led to their widespread clinical use. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support researchers and drug development professionals in their understanding of these foundational molecules.

The Dawn of a New Era in Anesthesia: From Cocaine to Synthetic Alternatives

The story of p-aminobenzoic acid esters as local anesthetics begins in the late 19th century, a period marked by the search for safer alternatives to cocaine.[1] While effective, cocaine's significant toxicity and addictive properties spurred the scientific community to develop synthetic substitutes.[2][3]

German chemist Alfred Einhorn was a pivotal figure in this endeavor.[2][4] In 1905, he synthesized procaine (B135) , which was subsequently patented and marketed under the trade name Novocain.[2][5] Einhorn's work, driven by the desire for a non-addictive anesthetic, led to the development of a compound that, while less potent than cocaine, was significantly safer and became the standard for local anesthesia for many years.[2][5]

Preceding Einhorn's discovery, in 1890, German chemist Eduard Ritsert synthesized benzocaine (B179285) , the ethyl ester of p-aminobenzoic acid.[3][6] Initially named "Anaesthesin," benzocaine's low water solubility limited its use primarily to topical applications.[1][3]

These pioneering efforts laid the groundwork for the development of a wide array of synthetic local anesthetics, fundamentally changing the landscape of pain management in medicine and dentistry.

Synthesis of Key p-Aminobenzoic Acid Esters

The synthesis of PABA esters typically involves the esterification of p-aminobenzoic acid or its derivatives. The following sections detail the experimental protocols for the synthesis of three key compounds: benzocaine, procaine, and tetracaine (B1683103).

Experimental Protocol: Synthesis of Benzocaine

The most common method for synthesizing benzocaine is the Fischer esterification of p-aminobenzoic acid with ethanol (B145695), catalyzed by a strong acid.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate solution (10%)

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

-

Slowly add concentrated sulfuric acid to the solution while stirring. A precipitate may form.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The solid should dissolve as the reaction proceeds.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice water.

-

Slowly neutralize the solution by adding 10% sodium carbonate solution until the pH is approximately 8. This will precipitate the benzocaine.

-

Collect the crude benzocaine precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure benzocaine.

-

Dry the purified crystals and determine the melting point and yield.

Experimental Protocol: Synthesis of Procaine

Procaine can be synthesized through a two-step process starting from p-nitrobenzoic acid.

Materials:

-

p-Nitrobenzoic acid

-

Thionyl chloride

-

Tin (Sn) metal

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Esterification:

-

React p-nitrobenzoic acid with thionyl chloride to form p-nitrobenzoyl chloride.

-

React the resulting p-nitrobenzoyl chloride with 2-(diethylamino)ethanol to produce the p-nitrobenzoic acid ester of 2-(diethylamino)ethanol.

-

-

Reduction:

-

Reduce the nitro group of the ester using a reducing agent such as tin metal in the presence of concentrated hydrochloric acid. This reaction converts the nitro group to an amino group, yielding procaine.

-

-

Purification:

-

Neutralize the reaction mixture with a base, such as sodium hydroxide, to precipitate the procaine free base.

-

Extract the procaine with an organic solvent.

-

Convert the procaine base to its hydrochloride salt by treating it with hydrochloric acid, which is the common pharmaceutical form.

-

Purify the procaine hydrochloride by recrystallization.

-

Experimental Protocol: Synthesis of Tetracaine

The synthesis of tetracaine involves the N-alkylation of an intermediate followed by transesterification.[7][8]

Materials:

-

p-Nitrobenzoic acid

-

Ethanol

-

n-Butyraldehyde

-

Zinc powder

-

Acetic acid

-

2-(Dimethylamino)ethanol

-

Sodium ethoxide

-

Hydrochloric acid

Procedure:

-

Synthesis of Ethyl 4-(butylamino)benzoate:

-

Esterify p-nitrobenzoic acid with ethanol to form ethyl p-nitrobenzoate.

-

Reduce the nitro group and simultaneously introduce the butyl group by reacting ethyl p-nitrobenzoate with n-butyraldehyde and zinc powder in the presence of acetic acid. This forms ethyl 4-(butylamino)benzoate.[8]

-

-

Transesterification:

-

React ethyl 4-(butylamino)benzoate with 2-(dimethylamino)ethanol in the presence of a base catalyst, such as sodium ethoxide, to yield tetracaine.[7]

-

-

Salt Formation:

-

Dissolve the tetracaine base in a suitable solvent and treat it with hydrochloric acid to precipitate tetracaine hydrochloride.[7]

-

-

Purification:

-

Recrystallize the tetracaine hydrochloride to obtain the purified product.

-

Physicochemical and Pharmacological Properties

The clinical efficacy and safety of PABA esters are dictated by their physicochemical properties, which influence their potency, onset, and duration of action.

| Property | Benzocaine | Procaine | Tetracaine |

| Molecular Weight ( g/mol ) | 165.19 | 236.31 | 264.36 |

| Melting Point (°C) | 88-92[9] | 61[10] | ~149-153[7] |

| pKa | ~3.5[11] | 9.0 | 8.5 |

| Solubility in Water | Very slightly soluble[9] | Soluble | Sparingly soluble[7] |

| Lipid Solubility (Relative) | Low | 1 | 80 |

| Protein Binding (%) | - | ~6% | ~75% |

| Anesthetic Potency (Relative to Procaine) | - | 1 | 8-16 |

| IC50 for Na+ Channel Block (µM) | >700 (for 50% block)[11] | 60[12] | 0.7[12] |

| Onset of Action | Fast (topical) | Slow | Slower[13] |

| Duration of Action | Short | Short | Long |

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for p-aminobenzoic acid esters, like all local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[13] This action prevents the generation and propagation of nerve impulses, resulting in a loss of sensation.

The unionized form of the PABA ester penetrates the lipid-rich nerve membrane. Once inside the axoplasm, an equilibrium is established between the unionized and ionized forms, dictated by the pKa of the molecule and the intracellular pH. The ionized form then binds to a specific receptor site within the sodium channel, primarily when the channel is in the open or inactivated state. This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and thereby blocking the influx of sodium ions that is necessary for the propagation of an action potential.

Experimental Workflow: Characterization of Sodium Channel Blockade

The gold-standard technique for characterizing the interaction of local anesthetics with voltage-gated sodium channels is patch-clamp electrophysiology . This technique allows for the precise measurement of ion channel currents in whole cells or isolated membrane patches.

A typical experimental workflow involves:

-

Cell Preparation: Utilize a cell line (e.g., HEK293) that stably expresses the specific sodium channel subtype of interest (e.g., Nav1.5 for cardiac effects).

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol to elicit sodium currents and record the baseline response.

-

-

Compound Application: Perfuse the cell with a solution containing the PABA ester at various concentrations.

-

Data Acquisition: Record the sodium currents in the presence of the compound.

-

Analysis: Analyze the reduction in current amplitude to determine the concentration-response relationship and calculate the IC50 value. Further protocols can be employed to investigate use-dependent and state-dependent block.[14]

Conclusion

The discovery of p-aminobenzoic acid esters marked a pivotal moment in the history of medicine, providing safer and effective alternatives to cocaine for local anesthesia. The pioneering work of scientists like Eduard Ritsert and Alfred Einhorn laid the foundation for modern anesthetic drug development. A thorough understanding of the synthesis, physicochemical properties, and mechanism of action of these compounds remains crucial for researchers in pharmacology and medicinal chemistry. The experimental protocols and data presented in this guide offer a comprehensive resource for the continued study and development of novel local anesthetic agents.

References

- 1. scribd.com [scribd.com]

- 2. Alfred Einhorn - Wikipedia [en.wikipedia.org]

- 3. The Development of Local Anesthetics | Anesthesia Key [aneskey.com]